molecular formula C8H14BLi B1588865 Lithium 9-BBN hydride solution CAS No. 76448-08-3

Lithium 9-BBN hydride solution

Cat. No.: B1588865
CAS No.: 76448-08-3
M. Wt: 128 g/mol
InChI Key: KZFGNFDMTRLLBE-UHFFFAOYSA-N
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Description

Lithium 9-BBN hydride solution, also known as lithium 9-borabicyclo[3.3.1]nonane hydride solution, is a chemical compound with the empirical formula C8H16BLi. It is commonly used as a reducing agent in organic synthesis and is typically supplied as a 1.0 M solution in tetrahydrofuran (THF). This compound is known for its high reactivity and selectivity in various chemical reactions.

Scientific Research Applications

Lithium 9-BBN hydride solution has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its high selectivity makes it valuable in asymmetric synthesis.

    Biology: The compound is used in the modification of biomolecules, such as the reduction of peptide bonds in proteins.

    Medicine: It is employed in the development of new drugs and treatments for diseases, including cancer and diabetes.

    Industry: this compound is used in the production of fine chemicals and materials, such as polymers and resins.

Safety and Hazards

Lithium 9-BBN hydride solution is classified as dangerous, with hazard statements including H225-H260-H301-H314 . It is combustible and can form airborne dust clouds which may explode on contact with flame, heat, or oxidizers .

Future Directions

Lithium 9-BBN hydride solution is generally immediately available in most volumes. High purity, submicron and nanopowder forms may be considered . It is used in various applications and industries, and its future directions will likely continue to explore its potential uses in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium 9-BBN hydride solution involves the hydroboration of 1,5-cyclooctadiene with a borane-tetrahydrofuran complex. The reaction is carried out in a 1:1 ratio, followed by refluxing the mixture at 65°C, which produces a solution containing 9-borabicyclo[3.3.1]nonane in approximately 90% yield . The resulting product is then treated with lithium hydride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the air-sensitive and moisture-sensitive nature of the reagents. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Lithium 9-BBN hydride solution primarily undergoes reduction reactions. It is a strong reducing agent and is used to reduce various functional groups, including carbonyl compounds, alkenes, and alkynes.

Common Reagents and Conditions

    Reduction of Carbonyl Compounds: this compound reduces aldehydes and ketones to their corresponding alcohols. The reaction is typically carried out at room temperature in THF.

    Hydroboration of Alkenes and Alkynes: The compound adds across the double or triple bonds of alkenes and alkynes, forming organoboranes. This reaction is usually performed at lower temperatures to control the reactivity.

Major Products Formed

    Alcohols: From the reduction of aldehydes and ketones.

    Organoboranes: From the hydroboration of alkenes and alkynes.

Comparison with Similar Compounds

Similar Compounds

  • Lithium borohydride solution
  • Borane-tetrahydrofuran complex solution
  • L-Selectride® solution
  • B-Methoxy-9-BBN solution

Uniqueness

Lithium 9-BBN hydride solution is unique due to its high selectivity and reactivity in reduction reactions. Compared to other reducing agents, it offers better control over reaction conditions and product formation. Its ability to form stable organoboranes makes it particularly valuable in hydroboration reactions .

Properties

InChI

InChI=1S/C8H14B.Li/c1-3-7-5-2-6-8(4-1)9-7;/h7-8H,1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFGNFDMTRLLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-]1C2CCCC1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455282
Record name Lithium 9-BBN hydride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76448-08-3
Record name Lithium 9-BBN hydride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of lithium 9-borabicyclo[3,3,1]nonane hydride in creating the ion-conductive matrix?

A1: Lithium 9-borabicyclo[3,3,1]nonane hydride acts as a monomer in a dehydrocoupling polymerization reaction with an imidazolium-type ionic liquid []. This reaction generates a novel polymer network that serves as the ion-conductive matrix. The lithium ion from lithium 9-borabicyclo[3,3,1]nonane hydride likely contributes to the ionic conductivity of the resulting material.

Q2: What are the potential advantages of using this specific polymerization method and lithium 9-borabicyclo[3,3,1]nonane hydride for ion-conductive materials?

A2: While the provided abstract doesn't delve into specific advantages, we can infer potential benefits. Dehydrocoupling polymerization offers a relatively straightforward route to synthesize polymers with potentially controllable molecular weights and architectures []. Using lithium 9-borabicyclo[3,3,1]nonane hydride as a monomer could introduce unique properties to the matrix, such as enhanced ionic conductivity due to the presence of lithium ions. Further research is needed to fully explore and confirm these potential advantages.

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